2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Description
2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a nitro group, and a sulfanyl group, making it an interesting subject for chemical studies.
Properties
IUPAC Name |
2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4S/c17-13-7-6-12(8-14(13)20(23)24)19-16(22)10-25-9-15(21)18-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGRQCNYVWAHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves multiple steps One common method starts with the nitration of aniline derivatives to introduce the nitro groupThe final steps involve the formation of the sulfanyl and phenylacetamide groups through nucleophilic substitution and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine and sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as acetonitrile and dimethylformamide are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of compounds with different functional groups .
Scientific Research Applications
2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-anilino-2-(methylsulfanyl)quinazoline
- 6,7,8-trifluoro-2-(methylsulfanyl)quinazoline
- 2-(ethylsulfanyl)-4-(methylamino)quinazoline
Uniqueness
2-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide stands out due to its combination of a fluorine atom, a nitro group, and a sulfanyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
